

L-tert-Leucine: A Comprehensive Technical Guide to its Structure and Stereochemistry

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Compound of Interest

Compound Name: *L-tert-Leucine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-Leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties. Its bulky tert-butyl group imparts significant steric hindrance, influencing molecular conformation and intermolecular interactions. This technical guide provides an in-depth analysis of the structure and stereochemistry of **L-tert-Leucine**, complete with quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key concepts.

Introduction

L-tert-Leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a chiral building block increasingly utilized in the synthesis of pharmaceuticals, chiral auxiliaries, and peptide-based therapeutics.^{[1][2]} Its incorporation into peptide chains can enhance metabolic stability and influence secondary structure. The defining feature of **L-tert-Leucine** is the sterically demanding tert-butyl group attached to the α -carbon, which distinguishes it from its proteinogenic isomer, L-leucine.^[1] This guide serves as a comprehensive resource for professionals requiring a deep understanding of the molecule's fundamental properties.

Structure and Physicochemical Properties

The molecular structure of **L-tert-Leucine** is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a tert-butyl group. This arrangement results in two enantiomers: **L-tert-Leucine** and D-tert-Leucine. The L-enantiomer, having the (S)-configuration, is the more commonly utilized isomer in pharmaceutical applications.^[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-2-amino-3,3-dimethylbutanoic acid ^[3]
Canonical SMILES	<chem>CC(C)(C)C(C(=O)O)N</chem> ^[3]
InChI	InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-m/s1 ^{[3][4]}
InChIKey	NPDBDJFLKKQMCM-SCSAIBSYSA-N ^{[3][4]}

Physicochemical Data

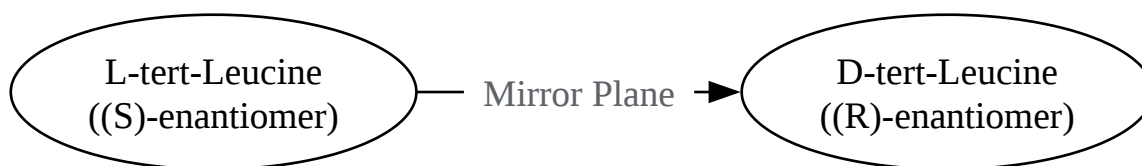
Property	Value
Molecular Formula	C6H13NO2 ^{[2][3][5]}
Molecular Weight	131.17 g/mol ^{[2][3][5]}
Melting Point	≥300 °C ^{[6][7]}
Optical Rotation [α] _{20/D}	-9.5° (c = 3 in H ₂ O) ^{[6][7]}

Stereochemistry

The stereochemistry of **L-tert-Leucine** is crucial to its biological activity and its application as a chiral auxiliary. The "L" designation refers to the spatial arrangement of the substituents around the α -carbon, which corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog priority rules.

The relationship between the L- and D-enantiomers is that of non-superimposable mirror images. This enantiomeric relationship is fundamental to their differential interactions with other

chiral molecules, such as enzymes and receptors.



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Experimental Protocols

Enzymatic Synthesis of L-tert-Leucine

This protocol outlines the synthesis of **L-tert-Leucine** from trimethylpyruvate using a branched-chain aminotransferase (BCAT).[3][8]

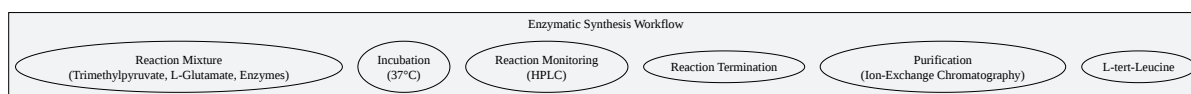
Materials:

- Trimethylpyruvate
- L-glutamate (amino donor)
- Branched-chain aminotransferase (BCAT) from E. coli
- Aspartate aminotransferase (AspAT)
- Pyruvate decarboxylase (PDC)
- Phosphate buffer (pH 7.5)
- Reaction vessel

Procedure:

- Prepare a reaction mixture containing 100 mM trimethylpyruvate, 120 mM L-glutamate, and an appropriate concentration of BCAT, AspAT, and PDC in phosphate buffer.
- Incubate the reaction mixture at 37°C with gentle agitation.

- Monitor the progress of the reaction by measuring the formation of **L-tert-Leucine** using HPLC.
- Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a strong acid).
- Purify the **L-tert-Leucine** from the reaction mixture using standard techniques such as ion-exchange chromatography.



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Determination of Enantiomeric Purity by Chiral HPLC

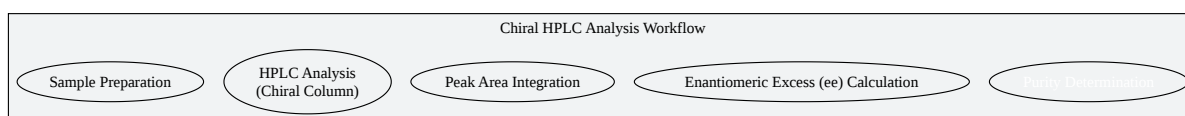
This protocol describes a method for determining the enantiomeric excess (ee) of **L-tert-Leucine** using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

- **L-tert-Leucine** sample
- D-tert-Leucine standard
- Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)
- HPLC system with UV detector
- Mobile phase: e.g., water:methanol:formic acid

Procedure:

- Sample Preparation: Dissolve a known amount of the **L-tert-Leucine** sample in the mobile phase to a suitable concentration. Prepare a standard solution of D-tert-Leucine and a racemic mixture of D- and **L-tert-Leucine**.
- Chromatographic Conditions:
 - Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[\[6\]](#)
 - Mobile Phase: A suitable mixture of water, methanol, and formic acid, optimized for baseline separation of the enantiomers.
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Detection: UV at an appropriate wavelength (e.g., 210 nm).
 - Injection Volume: 10 µL.
- Analysis:
 - Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
 - Inject the **L-tert-Leucine** sample and the D-tert-Leucine standard for identification.
 - Integrate the peak areas of the L- and D-enantiomers in the sample chromatogram.
- Calculation of Enantiomeric Excess (ee):
 - $ee (\%) = [(\text{Area of L-enantiomer} - \text{Area of D-enantiomer}) / (\text{Area of L-enantiomer} + \text{Area of D-enantiomer})] \times 100$



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Conclusion

L-tert-Leucine's distinct structural and stereochemical properties make it a valuable asset in modern drug discovery and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application. The provided data and protocols offer a solid foundation for researchers and developers working with this unique chiral building block.

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